molecular formula C19H20F3N3O B2563112 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034507-87-2

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2563112
CAS No.: 2034507-87-2
M. Wt: 363.384
InChI Key: SKFGRDZRGAGJLL-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H20F3N3O and its molecular weight is 363.384. The purity is usually 95%.
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Scientific Research Applications

Non-Aqueous Capillary Electrophoresis

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide and related substances have been studied using non-aqueous capillary electrophoresis, focusing on separation and analysis techniques. This method is promising for quality control, showcasing the compound's relevance in pharmaceutical analytics for ensuring purity and identifying related substances in synthesized samples (Ye et al., 2012).

Antineoplastic Activity

Research into the metabolism of related compounds, such as flumatinib, provides insight into the metabolic pathways and potential therapeutic applications of this compound. Understanding the metabolism in chronic myelogenous leukemia patients helps identify how such compounds might be used in cancer therapy and their metabolic transformations (Gong et al., 2010).

Histone Deacetylase Inhibition

The compound is related to small molecule inhibitors of histone deacetylases (HDACs), indicating its potential in cancer treatment through epigenetic modulation. Such studies highlight the broad applicability of this compound derivatives in oncology, providing a basis for further exploration into anticancer drug design [(Zhou et al., 2008)](https://consensus.app/papers/discovery-zhou/6079a66200985f2e8994540591612be6/?utm_source=chatgpt).

Molecular Interaction Studies

Investigations into the molecular interactions of structurally similar compounds with biological receptors contribute to understanding the pharmacological potential of this compound. Such studies can lead to the development of new therapeutic agents targeting specific receptors, offering insights into the mechanism of action and therapeutic applications (Shim et al., 2002).

Synthesis and Bioactivity of Benzamides

Research on the synthesis and bioactivity of novel benzamides and their metal complexes provides a framework for understanding the chemical properties and potential biological activities of compounds like this compound. Such studies not only elucidate the synthetic pathways but also explore the antibacterial properties of these compounds, indicating their potential in antimicrobial applications (Khatiwora et al., 2013).

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)16-3-1-2-15(12-16)18(26)24-13-14-6-10-25(11-7-14)17-4-8-23-9-5-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFGRDZRGAGJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.